Deoxyuridine monophosphate disodium
Description
Significance of Deoxyuridine Monophosphate in Nucleotide Metabolism and Deoxynucleotide Biosynthesis
The paramount significance of dUMP lies in its role as the direct precursor to deoxythymidine monophosphate (dTMP), an essential component of DNA. taylorandfrancis.comwikipedia.org The enzymatic conversion of dUMP to dTMP is a crucial step in the de novo synthesis of thymidine (B127349) nucleotides. medchemexpress.com This reaction is catalyzed by the enzyme thymidylate synthase, which transfers a methyl group from a folate coenzyme to the uracil (B121893) base of dUMP. droracle.ai This methylation is the final and committed step in the synthesis of dTMP, highlighting the indispensable role of dUMP in ensuring the fidelity and integrity of DNA replication. wikipedia.org
Furthermore, the metabolism of dUMP is tightly regulated to maintain a balanced pool of deoxynucleotides for DNA synthesis. wikipedia.org An imbalance in this pool, particularly a deficiency in dTMP, can lead to the misincorporation of uracil into DNA, a situation that triggers DNA repair mechanisms and can ultimately lead to cell death. wikipedia.org
Historical Context of Academic Inquiry into dUMP Biochemistry
The understanding of dUMP's role in biochemistry is intrinsically linked to the broader history of nucleotide and DNA research. The journey began with Friedrich Miescher's discovery of "nuclein" in 1869. nih.gov Subsequent work by numerous scientists, including Albrecht Kossel who identified the five primary nucleobases, laid the groundwork for understanding the building blocks of nucleic acids.
The elucidation of the intricate pathways of nucleotide biosynthesis in the mid-20th century was a landmark achievement. The work of Arthur Kornberg, who was awarded the Nobel Prize in 1959 for his studies on the enzymatic synthesis of DNA, was pivotal in this era. britannica.comnobelprize.org His research, along with that of others like Peter Reichard, helped to unravel the complex network of enzymatic reactions that govern the formation of deoxynucleotides, including the pathways leading to the synthesis of dUMP. These foundational studies established dUMP as a key intermediate and set the stage for future research into its metabolism and its potential as a therapeutic target.
Overview of dUMP's Centrality in DNA Precursor Synthesis Pathways
Deoxyuridine monophosphate is at the crossroads of several metabolic pathways that converge on the synthesis of DNA precursors. There are three primary routes for the biosynthesis of dUMP:
Deamination of deoxycytidine monophosphate (dCMP): This is a major pathway in many organisms, where the enzyme dCMP deaminase removes an amino group from dCMP to form dUMP. nih.govresearchgate.net
Dephosphorylation of deoxyuridine diphosphate (B83284) (dUDP) and deoxyuridine triphosphate (dUTP): Ribonucleotide reductase can convert UDP to dUDP, which is then phosphorylated to dUTP. The enzyme dUTPase subsequently hydrolyzes dUTP to dUMP, preventing the misincorporation of uracil into DNA. wikipedia.org
Salvage pathways: Cells can also salvage deoxyuridine from the breakdown of nucleic acids and convert it to dUMP through the action of thymidine kinase.
The convergence of these pathways on dUMP underscores its central role in ensuring a steady supply of the precursor necessary for dTMP synthesis, and consequently, for the faithful replication and repair of the genetic material. researchgate.net
Properties
Molecular Formula |
C9H13N2Na2O8P |
|---|---|
Molecular Weight |
354.16 g/mol |
InChI |
InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);; |
InChI Key |
CWTUMDATELIIAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)O.[Na].[Na] |
Origin of Product |
United States |
Biosynthesis and Anabolic Pathways of Deoxyuridine Monophosphate Dump
De Novo Synthesis Routes of dUMP
The cellular pool of dUMP is primarily maintained through two distinct de novo synthesis pathways. These routes involve the enzymatic modification of other deoxycytidine-based nucleotides.
Deamination of Deoxycytidine Monophosphate (dCMP) to dUMP
One of the principal routes for dUMP synthesis is the direct deamination of deoxycytidine monophosphate (dCMP). This reaction is a key control point in pyrimidine (B1678525) nucleotide metabolism. nih.govnih.gov
The conversion of dCMP to dUMP and ammonia (B1221849) is catalyzed by the enzyme dCMP deaminase (EC 3.5.4.12). nih.govenzyme-database.org This enzyme is a metalloprotein, typically utilizing zinc as a cofactor for its catalytic activity. ebi.ac.uk The reaction involves the hydrolytic deamination of the cytosine base within dCMP to form a uracil (B121893) base, resulting in the formation of dUMP. nih.gov
The activity of dCMP deaminase is intricately regulated through allosteric mechanisms to maintain the appropriate balance of pyrimidine deoxyribonucleotides. The enzyme is allosterically activated by deoxycytidine triphosphate (dCTP) and inhibited by deoxythymidine triphosphate (dTTP). nih.govnih.goviucr.org This reciprocal regulation ensures that the synthesis of dUMP, and subsequently dTMP, is responsive to the cellular concentrations of the end-products of the pyrimidine salvage pathway. ebi.ac.uk When dCTP levels are high, it binds to an allosteric site on dCMP deaminase, promoting a conformational change that increases the enzyme's affinity for its substrate, dCMP, and enhances its catalytic activity. nih.govnih.gov Conversely, high levels of dTTP, the ultimate product of this pathway, act as a feedback inhibitor, binding to the allosteric site and reducing the enzyme's activity. nih.govnih.gov This feedback loop prevents the overproduction of thymine (B56734) nucleotides.
| Regulator | Effect on dCMP Deaminase Activity | Mechanism |
| Deoxycytidine triphosphate (dCTP) | Activation | Binds to an allosteric site, increasing the enzyme's affinity for dCMP. nih.govnih.gov |
| Deoxythymidine triphosphate (dTTP) | Inhibition | Binds to an allosteric site, decreasing the enzyme's activity through feedback inhibition. nih.govnih.gov |
Conversion of Deoxycytidine Triphosphate (dCTP) to dUTP followed by Hydrolysis to dUMP
An alternative pathway for dUMP synthesis begins with the deamination of deoxycytidine triphosphate (dCTP). This route involves a two-step enzymatic process.
The first step in this pathway is the deamination of dCTP to deoxyuridine triphosphate (dUTP), catalyzed by the enzyme dCTP deaminase (EC 3.5.4.13). ebi.ac.ukwikipedia.org Unlike dCMP deaminase, dCTP deaminase functions without the aid of a catalytic metal ion. nih.gov The reaction involves the hydrolytic removal of the amino group from the cytosine base of dCTP to form uracil, yielding dUTP and ammonia. wikipedia.org In some organisms, like E. coli, this pathway is the major contributor to the dUMP pool. ebi.ac.uk
The dUTP generated by dCTP deaminase is rapidly hydrolyzed to dUMP and inorganic pyrophosphate (PPi) by the enzyme dUTP pyrophosphohydrolase, commonly known as dUTPase (EC 3.6.1.23). nih.govwikipedia.org This reaction is crucial for two main reasons. Firstly, it produces dUMP, the substrate for thymidylate synthase. wikipedia.org Secondly, and equally important, it prevents the misincorporation of uracil into DNA by DNA polymerases by keeping the cellular concentration of dUTP low. nih.govwikipedia.org The hydrolysis of the high-energy pyrophosphate bond in dUTP makes this reaction effectively irreversible, driving the pathway forward. nih.gov
| Enzyme | Substrate | Product(s) | Function |
| dCTP deaminase | dCTP | dUTP, NH₃ | Deaminates dCTP to form dUTP. ebi.ac.ukwikipedia.org |
| dUTP pyrophosphohydrolase (dUTPase) | dUTP | dUMP, PPi | Hydrolyzes dUTP to dUMP and prevents uracil incorporation into DNA. nih.govwikipedia.org |
Reduction of Uridine (B1682114) Nucleotides by Ribonucleotide Reductase to dUDP/dUTP Precursors
A key step in the formation of dUMP is the conversion of ribonucleotides to deoxyribonucleotides, a reaction catalyzed by the enzyme ribonucleotide reductase (RNR). researchgate.net This enzyme is responsible for the de novo synthesis of all deoxyribonucleoside diphosphates (dNDPs) by removing the 2'-hydroxyl group from the ribose sugar of ribonucleoside diphosphates (NDPs). researchgate.netwikipedia.org
The synthesis of dUMP precursors begins with uridine diphosphate (B83284) (UDP), which is derived from the phosphorylation of uridine monophosphate (UMP). nih.gov The enzyme ribonucleotide reductase acts on UDP, reducing it to form deoxyuridine diphosphate (dUDP). researchgate.netwikipedia.org This reaction is a crucial control point in nucleotide metabolism. nih.gov
Following the formation of dUDP, it is then phosphorylated to deoxyuridine triphosphate (dUTP). nih.gov This phosphorylation step is typically catalyzed by nucleoside diphosphate kinases. nih.gov The resulting dUTP is a direct precursor for the synthesis of dUMP.
The final step in the de novo pathway is the rapid hydrolysis of dUTP to dUMP and pyrophosphate (PPi). researchgate.net This reaction is catalyzed by the enzyme dUTP pyrophosphatase, also known as dUTPase. researchgate.net The action of dUTPase is crucial for two main reasons: it generates dUMP, the immediate precursor for dTMP synthesis, and it simultaneously prevents the accumulation of dUTP in the cell. nih.gov Preventing high levels of dUTP is vital as DNA polymerases cannot distinguish it from dTTP, and its incorporation into DNA can lead to genomic instability.
The enzyme dUTPase catalyzes the following reaction: dUTP + H₂O → dUMP + PPi nih.gov
This hydrolysis is highly efficient, ensuring that the cellular concentration of dUTP is kept at a minimum. wikipedia.org
Salvage Pathway Contributions to dUMP Pool
In addition to de novo synthesis, the cellular dUMP pool is also supplied by salvage pathways. These pathways recycle pre-existing nucleosides, such as deoxyuridine, to generate nucleotides. This is a less energy-intensive process compared to de novo synthesis.
Conversion of Deoxyuridine to dUMP via Thymidine (B127349) Kinase Activity
The salvage of deoxyuridine is primarily accomplished through the action of thymidine kinase (TK). researchgate.net Humans possess two main isozymes of thymidine kinase: the cytosolic thymidine kinase 1 (TK1) and the mitochondrial thymidine kinase 2 (TK2). researchgate.net
TK1, which is cell-cycle-regulated, exhibits a narrow substrate specificity, primarily phosphorylating deoxythymidine and deoxyuridine. researchgate.net The phosphorylation of deoxyuridine by TK1 directly yields deoxyuridine monophosphate (dUMP). researchgate.net Similarly, mitochondrial TK2 can also phosphorylate deoxyuridine to dUMP. nih.gov Although the rate of phosphorylation of deoxyuridine by TK2 is slower compared to its primary substrate, deoxythymidine, it still represents a significant contribution to the mitochondrial dUMP pool. nih.gov
This salvage pathway provides an alternative route for dUMP production, which is particularly important in certain cell types or under specific metabolic conditions.
Data Tables
Table 1: Key Enzymes in dUMP Biosynthesis
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Pathway |
| Ribonucleotide Reductase | RNR | UDP | dUDP | De Novo |
| Nucleoside Diphosphate Kinase | NDK | dUDP, ATP | dUTP, ADP | De Novo |
| dUTP Pyrophosphatase | dUTPase | dUTP, H₂O | dUMP, PPi | De Novo |
| Thymidine Kinase 1 | TK1 | Deoxyuridine, ATP | dUMP, ADP | Salvage |
| Thymidine Kinase 2 | TK2 | Deoxyuridine, ATP | dUMP, ADP | Salvage |
Catabolism and Enzymatic Transformations of Deoxyuridine Monophosphate Dump
Reductive Methylation of dUMP to Deoxythymidine Monophosphate (dTMP)
The conversion of dUMP to dTMP is a reductive methylation reaction catalyzed by the enzyme thymidylate synthase (TS). nih.govdroracle.ai In this reaction, a methyl group is transferred to the 5th carbon of the uracil (B121893) ring of dUMP. droracle.ai This process is critical for maintaining a balanced supply of deoxynucleotides required for DNA synthesis. researchgate.net
The catalytic mechanism of thymidylate synthase is a complex process involving the binding of dUMP and a folate cofactor, followed by a series of chemical transformations. droracle.ainih.gov The reaction is initiated by the binding of dUMP to the enzyme, which then allows for the binding of the cofactor. nih.gov
The methyl group donor in the thymidylate synthase reaction is 5,10-methylenetetrahydrofolate (CH2H4folate). wikipedia.orgdroracle.ai This folate derivative serves a dual role; it first donates a one-carbon unit (the methylene (B1212753) group) and subsequently acts as a reductant. ebi.ac.uk During the reaction, the 5,10-methylenetetrahydrofolate is oxidized to dihydrofolate (DHF). wikipedia.orgdroracle.ai This is a unique reaction in folate metabolism where the folate cofactor is oxidized during a one-carbon transfer. wikipedia.org
The catalytic cycle of thymidylate synthase involves the formation of several covalent intermediates. The reaction begins with a nucleophilic attack by a cysteine residue in the active site of the enzyme on the C6 position of the dUMP pyrimidine (B1678525) ring. nih.govebi.ac.uk This forms a covalent bond between the enzyme and the dUMP substrate. nih.gov This initial step is followed by the formation of a ternary complex with 5,10-methylenetetrahydrofolate. researchgate.net A methylene bridge then forms between the C5 of dUMP and the N5 of the cofactor. nih.gov The final steps involve a hydride transfer from the tetrahydrofolate to the methylene group and the cleavage of the covalent bond between the enzyme and the newly formed dTMP, releasing the product. nih.gov Proton transfer dynamics, often involving water molecules and acidic/basic residues within the active site, are crucial for facilitating these steps. ebi.ac.uk
Several key amino acid residues are essential for the catalytic activity of thymidylate synthase. A conserved cysteine residue acts as the initial nucleophile, attacking the dUMP substrate. wikipedia.orgebi.ac.uk A glutamate (B1630785) residue is involved in proton transfer steps throughout the catalytic cycle. ebi.ac.uk A tyrosine residue, via a water molecule, abstracts a proton from the C5 of dUMP. ebi.ac.uk Other residues, such as arginine, play a role in stabilizing reactive intermediates and activating the cysteine nucleophile. nih.govebi.ac.uk
Table 1: Key Catalytic Residues in Thymidylate Synthase and Their Functions
| Residue | Function |
| Cysteine | Acts as a nucleophile, attacking the C6 atom of dUMP. ebi.ac.uk |
| Glutamate | Transfers protons to and from various atoms during the reaction. ebi.ac.uk |
| Tyrosine | Abstracts a proton from the C5 of dUMP via a water molecule. ebi.ac.uk |
| Arginine | Stabilizes reactive intermediates and activates the catalytic cysteine. nih.govebi.ac.uk |
| Aspartate | Activates the 5,10-methylenetetrahydrofolate co-substrate. ebi.ac.uk |
The thymidylate synthase reaction is intricately linked to folate metabolism. The reaction consumes 5,10-methylenetetrahydrofolate and produces dihydrofolate (DHF). wikipedia.orgnih.gov For the dTMP synthesis to continue, the pool of 5,10-methylenetetrahydrofolate must be replenished. This is achieved through a two-step process. First, dihydrofolate reductase (DHFR) reduces DHF back to tetrahydrofolate (THF), using NADPH as a cofactor. nih.govnih.govyoutube.com Subsequently, serine hydroxymethyltransferase (SHMT) catalyzes the conversion of THF to 5,10-methylenetetrahydrofolate, using serine as a one-carbon donor. nih.govyoutube.com This cycle ensures a continuous supply of the necessary folate cofactor for dTMP production. youtube.com
The specific binding of dUMP to thymidylate synthase is a critical first step in the catalytic process. nih.gov The enzyme's active site contains a binding pocket that recognizes the dUMP molecule. nih.gov The phosphate (B84403) group of dUMP interacts with arginine residues in the active site. rcsb.org The uracil base is positioned in a way that allows for the nucleophilic attack by the catalytic cysteine residue. nih.gov The binding of dUMP induces a conformational change in the enzyme, which is necessary for the subsequent binding of the folate cofactor and the initiation of the catalytic reaction. nih.govrcsb.org
Catalytic Mechanism of Thymidylate Synthase (TS)
Dephosphorylation of dUMP
Dephosphorylation is a critical biochemical process involving the removal of a phosphate group from a molecule through hydrolysis. neb.com In the metabolic pathway of deoxyuridine monophosphate (dUMP), dephosphorylation leads to the formation of deoxyuridine. This reaction is a key step in the catabolism of dUMP and is catalyzed by specific enzymes.
Enzymatic Activity of 5'-Nucleotidases and 5'-Deoxynucleotidases on dUMP
The enzymatic dephosphorylation of dUMP is primarily carried out by a family of enzymes known as 5'-nucleotidases (EC 3.1.3.5). nih.gov These enzymes are not strictly specific to dUMP; they exhibit broad substrate specificity, catalyzing the hydrolytic removal of a phosphate group from various 5'-ribonucleotides and 5'-deoxyribonucleotides to produce the corresponding nucleoside and inorganic phosphate. nih.gov
5'-nucleotidases play a crucial role in regulating the levels of cellular nucleotides and nucleosides. nih.gov By dephosphorylating dUMP to deoxyuridine, they contribute to the pyrimidine salvage pathway. There are several types of 5'-nucleotidases, which can be classified based on their cellular location and substrate preference. While they act on a wide range of nucleotides, their activity on dUMP is a key part of nucleotide metabolism.
In addition to the general 5'-nucleotidases, a more specific group of enzymes known as 5'-deoxynucleotidases are also involved. One such enzyme is 2′-deoxynucleoside 5′-phosphate N-hydrolase 1 (DNPH1). While the primary substrate for human DNPH1 is 5-hydroxymethyl-2′-deoxyuridine 5′-monophosphate, it also demonstrates activity on other 2′-deoxynucleoside 5′-monophosphates, including dUMP, albeit at a slower rate. nih.gov DNPH1 catalyzes the hydrolysis of the N-ribosidic bond in dUMP, which results in the formation of 2-deoxyribose 5-phosphate and uracil. nih.gov
The table below summarizes the key enzymes involved in dUMP dephosphorylation.
| Enzyme Family | Specific Enzyme Example | Substrate(s) Including dUMP | Product(s) from dUMP |
| 5'-Nucleotidases | Cytosolic 5'-nucleotidase II (cN-II) | Wide range of 5'-ribo- and deoxyribonucleoside monophosphates | Deoxyuridine + Phosphate |
| 5'-Deoxynucleotidases | 2′-deoxynucleoside 5′-phosphate N-hydrolase 1 (DNPH1) | 2′-deoxynucleoside 5′-monophosphates (dUMP is a slow substrate) | 2-deoxyribose 5-phosphate + Uracil |
Regulation of Intracellular dUMP Pool Homeostasis
The maintenance of a stable intracellular pool of dUMP is critical for normal cellular function, particularly for DNA synthesis and repair. The homeostasis of the dUMP pool is tightly regulated by a coordinated interplay of several metabolic pathways: de novo synthesis, salvage pathways, and catabolism. researchgate.net
The primary route for dUMP synthesis is through the de novo pathway, where it is produced from deoxyuridine diphosphate (B83284) (dUDP) or by the deamination of deoxycytidine monophosphate (dCMP). researchgate.net The concentration of dUMP is a critical determinant for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, in a reaction catalyzed by thymidylate synthase. taylorandfrancis.com
The regulation of the dUMP pool is also influenced by the activity of enzymes that either consume or produce dUMP. For instance, the activity of thymidylate synthase directly reduces the dUMP pool by converting it to dTMP. Conversely, enzymes like deoxycytidylate deaminase increase the dUMP pool by converting dCMP to dUMP. nih.gov The catabolic dephosphorylation of dUMP by 5'-nucleotidases and 5'-deoxynucleotidases also plays a significant role in controlling its intracellular concentration by converting it to deoxyuridine. nih.govnih.gov
Consequences of dUMP Accumulation on Nucleotide Balance
The accumulation of dUMP and the subsequent misincorporation of uracil into DNA can trigger a futile cycle of DNA repair, leading to DNA strand breaks and genomic instability. researchgate.net While cells have mechanisms to remove uracil from DNA, an overwhelmed repair system due to excessive uracil incorporation can be cytotoxic.
Furthermore, a significant accumulation of dUMP can perturb the balance of other nucleotide pools. For example, an increase in pyrimidine precursors can lead to feedback inhibition of enzymes involved in the de novo synthesis of purines, creating an imbalance between pyrimidine and purine (B94841) pools. nih.gov Such imbalances in dNTP pools can slow down or stall DNA replication, leading to replication stress and potentially cell cycle arrest. nih.govnih.gov
The following table outlines the key consequences of dUMP accumulation.
| Consequence | Molecular Mechanism | Cellular Impact |
| Increased Uracil Misincorporation into DNA | Elevated dUMP levels lead to increased synthesis of dUTP, resulting in a higher dUTP/dTTP ratio. DNA polymerases can then mistakenly incorporate uracil instead of thymine (B56734). oup.com | Triggers DNA repair pathways. If overwhelmed, can lead to DNA strand breaks, mutations, and genomic instability. researchgate.net |
| Perturbation of dNTP Pool Balance | Accumulation of pyrimidine precursors can allosterically inhibit enzymes in the purine synthesis pathway, leading to a relative deficiency of purine nucleotides. nih.gov | Impairs DNA replication and repair, can induce replication stress and may lead to cell cycle arrest. nih.gov |
| Induction of Cytotoxicity | The combination of DNA damage from uracil incorporation and the imbalance of essential nucleotide pools can lead to programmed cell death (apoptosis). oup.com | Contributes to the cytotoxic effects of certain chemotherapeutic agents that cause dUMP accumulation. |
Molecular Interactions and Structural Characterization of Deoxyuridine Monophosphate Binding Proteins
Comprehensive Analysis of dUMP Binding Sites in Thymidylate Synthase
Thymidylate synthase is a homodimeric enzyme, with each monomer containing a highly conserved active site that binds dUMP. nih.govproteopedia.org The binding of dUMP is the initial, ordered step in the catalytic cycle, preceding the binding of the cofactor mTHF. nih.gov The active site is a sophisticated pocket engineered to specifically recognize and orient dUMP for the subsequent methylation reaction.
The recognition and binding of dUMP within the active site of thymidylate synthase are mediated by a network of specific interactions with various amino acid residues. A catalytically essential cysteine residue plays a pivotal role by forming a transient covalent bond with the C6 position of the dUMP's pyrimidine (B1678525) ring. nih.govwikipedia.org This nucleophilic attack is a key step in activating the C5 position for methylation.
In human thymidylate synthase (hTS), several other residues are critical for correctly positioning the dUMP molecule. The phosphate (B84403) moiety of dUMP is anchored by interactions with residues at the N-terminus of a helix, while the Watson-Crick edge of the pyrimidine base interacts with the side chain of Asparagine 226 (N226) and the backbone amide of Aspartate 218 (D218). nih.govnih.gov Furthermore, a conserved tyrosine residue (Y135) is proposed to be crucial for the methyl-transfer reaction. nih.gov In the bacterium Lactobacillus casei, a specific peptide sequence containing the active site cysteine has been identified: Ala-Leu-Pro-Pro-Cys-His-Thr-Leu-Tyr, underscoring the conservation of the binding motif. nih.gov
The table below summarizes key amino acid residues and their roles in dUMP binding across different species.
| Organism | Enzyme | Residue | Role in dUMP Interaction |
| Human | hThyA | Cys195 | Catalytic nucleophile; forms a covalent bond with dUMP. nih.govnih.gov |
| Human | hThyA | Asn226 | Interacts with the Watson-Crick edge of the pyrimidine ring. nih.gov |
| Human | hThyA | Asp218 | Backbone amide interacts with the Watson-Crick edge of the pyrimidine ring. nih.gov |
| Human | hThyA | Tyr135 | Implicated in the methyl-transfer reaction. nih.gov |
| Lactobacillus casei | TS | Cysteine | Covalently binds to the FdUMP analogue. nih.gov |
| Mycobacterium tuberculosis | MtbThyX | Glu92/Asp92 | Highly conserved residue in the binding pocket. nih.gov |
The binding of dUMP to thymidylate synthase induces distinct conformational changes that are essential for catalysis. In the apo (ligand-free) state of some viral thymidylate synthases, such as that from Kaposi's sarcoma-associated herpesvirus (KSHV), the catalytic cysteine residue can exist in a dual conformation. plos.org Upon dUMP binding, this cysteine orients itself toward the C6 atom of the pyrimidine ring, preparing for nucleophilic attack. plos.org
While the binding of dUMP alone in a binary complex may cause relatively subtle structural changes, the most significant conformational shifts occur upon the subsequent binding of the cofactor or an inhibitor, forming a ternary complex. nih.gov In human TS, the binding of an antifolate like raltitrexed (B1684501) after dUMP causes a notable conformational change where the C-terminal loop and a substrate-binding loop move towards the active center. nih.gov This "closed" conformation sequesters the substrates from the solvent, creating the precise environment needed for the chemical reaction. The structure of the binary TS-dUMP complex is largely similar to the apo-enzyme bound to a phosphate ion, indicating that the major structural transition is coupled to the formation of the complete ternary complex. nih.gov
While the core function of thymidylate synthase is conserved, significant structural differences exist between the enzymes from humans and various microbes, which are important for the development of selective inhibitors. Human TS (hThyA) is a homodimer where dUMP binds within the active site of a single subunit. nih.gov In contrast, the ThyX enzyme from Mycobacterium tuberculosis (MtbThyX) is a homotetramer, and its dUMP binding site is located at the interface of three monomeric subunits. nih.gov
Furthermore, the catalytic mechanism itself differs. hThyA follows a classical mechanism, whereas MtbThyX is a flavin-dependent enzyme (FDTS) that utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is sandwiched between dUMP and mTHF during catalysis. nih.govacs.org Structurally, human TS also possesses an extended N-terminus and two specific amino acid insertions that are absent in most bacterial TS enzymes. nih.gov In some protozoa, the TS enzyme exists as a large bifunctional protein that also contains a dihydrofolate reductase (DHFR) domain. proteopedia.org These architectural variations lead to distinct differences in the shape and properties of the dUMP binding pocket. For instance, in MtbThyX, the bound F-dUMP (a dUMP analog) is in a highly compact conformation with its phosphate group positioned very close to the Hoogsteen edge of its base. nih.gov
The table below highlights key structural and mechanistic distinctions between human and microbial thymidylate synthases.
| Feature | Human Thymidylate Synthase (hThyA) | Microbial Thymidylate Synthase (e.g., MtbThyX) |
| Quaternary Structure | Homodimer nih.gov | Homotetramer nih.gov |
| dUMP Binding Site | Within a single subunit nih.gov | At the interface of three subunits nih.gov |
| Catalytic Mechanism | Classical, direct methyl transfer nih.gov | Flavin-dependent (uses FAD cofactor) nih.govacs.org |
| Key Structural Elements | Extended N-terminus, two insertions compared to bacteria nih.gov | Lacks the specific insertions found in hTS nih.gov |
| Genetic Organization | Single function enzyme wikipedia.org | Can be a bifunctional enzyme with DHFR in protozoa proteopedia.org |
Allosteric Regulation and Cooperativity in dUMP-Enzyme Systems
The regulation of thymidylate synthase activity is complex, involving elements of cooperativity and allosteric control that ensure the balanced production of dTMP for DNA synthesis.
Thymidylate synthase exhibits cooperative binding, often described by a "half-of-the-sites" reactivity mechanism, which suggests negative cooperativity between the two active sites of the dimer. proteopedia.org Structural studies support this model, showing asymmetric ligand binding within the dimer. For example, crystal structures of Pneumocystis carinii TS have been resolved with dUMP bound to both active sites, but an inhibitory antifolate bound to only one. nih.gov Similarly, studies on a human TS variant revealed that within a physiological dimer, one active site could be covalently modified while the other formed a noncovalent adduct, further demonstrating asymmetry. nih.gov This negative cooperativity may play a regulatory role, allowing the enzyme to respond sensitively to changes in substrate and cofactor concentrations.
Interactions of dUMP with Other Nucleotide-Metabolizing Enzymes (e.g., Thymidylate Kinase)
Deoxyuridine monophosphate's role extends beyond its function as the primary substrate for thymidylate synthase. It interacts with various other enzymes in the complex web of nucleotide synthesis and salvage pathways. A key example of this is its interaction with thymidylate kinase (TMPK), an enzyme responsible for the phosphorylation of dTMP to deoxythymidine diphosphate (B83284) (dTDP). nih.gov While dTMP is the preferred substrate for TMPK, the enzyme can also bind dUMP.
The efficiency of dUMP phosphorylation by thymidylate kinase is significantly lower than that of dTMP. For instance, the thymidylate kinase from Bacillus anthracis phosphorylates dUMP with an efficiency that is approximately 10% of that for dTMP. researchgate.net Similarly, human UMP/CMP kinase can phosphorylate dUMP, but with a much higher Michaelis constant (Km) compared to its other substrates, indicating a lower binding affinity. researchgate.net
Substrate vs. Inhibitor Roles of dUMP in Other Enzymatic Reactions
The interaction of dUMP with nucleotide-metabolizing enzymes is a classic example of how a molecule can function as both a substrate and a competitive inhibitor. This dual role is largely dependent on the specific enzyme and the concentration of dUMP relative to the primary substrate.
As a substrate, dUMP can be phosphorylated by certain kinases, albeit often with low efficiency. For example, human UMP-CMP kinase can phosphorylate dUMP, though dCMP is a more efficiently processed substrate. researchgate.net In the case of human thymidylate kinase, dUMP is considered a good substrate, with a catalytic efficiency in the 10^4 M⁻¹s⁻¹ range. researchgate.net
Conversely, dUMP and its analogs can act as inhibitors of several enzymes. The most well-known example is the inhibition of thymidylate synthase by the dUMP analog 5-fluoro-dUMP (FdUMP). acs.orgresearchgate.net FdUMP acts as a suicide inhibitor, forming a stable ternary complex with the enzyme and the cofactor N5,N10-methylenetetrahydrofolate, thereby blocking the synthesis of dTMP. researchgate.net This inhibitory action is the basis for the clinical use of the anticancer drug 5-fluorouracil (B62378) (5-FU), which is metabolized to FdUMP in the body. wikipedia.orgresearchgate.net
Furthermore, other analogs of dUMP have been developed as inhibitors of thymidylate synthase. For instance, N4-hydroxy-dCMP is a competitive inhibitor with respect to dUMP and demonstrates time-dependent, slow-binding inhibition. nih.gov Modifications to the pyrimidine ring of dUMP analogs can alter their inhibitory potency and specificity for thymidylate synthases from different organisms. nih.gov The accumulation of dUMP resulting from thymidylate synthase inhibition can lead to an imbalance in deoxynucleotide pools and has been linked to DNA damage. wikipedia.orgresearchgate.net
The following table provides a summary of the kinetic parameters for dUMP and related compounds with various nucleotide-metabolizing enzymes, illustrating its dual role as a substrate and the inhibitory nature of its analogs.
Table 1: Kinetic Parameters of dUMP and Analogs with Nucleotide-Metabolizing Enzymes
| Enzyme | Ligand | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Role | Source |
|---|---|---|---|---|---|---|
| Human Thymidylate Kinase | D-dUMP | - | - | ~10,000 | Substrate | researchgate.net |
| Human Thymidylate Kinase | L-dUMP | - | - | 60 | Substrate (poor) | researchgate.net |
| Bacillus anthracis Thymidylate Kinase | dUMP | Phosphorylation efficiency is ~10% of that for dTMP | Substrate | researchgate.net | ||
| Human UMP-CMP Kinase | dUMP | 1300-5900 | 0.1-7.2 | - | Substrate | researchgate.net |
| Human Thymidylate Synthase | FdUMP | Acts as a suicide inhibitor | Inhibitor | acs.orgresearchgate.net | ||
| Mouse Thymidylate Synthase | N⁴-hydroxy-dCMP | Competitive inhibitor with respect to dUMP | Inhibitor | nih.gov |
Research Applications of Deoxyuridine Monophosphate
Role in Cancer Research
Rapidly proliferating cancer cells have a high demand for DNA synthesis and, consequently, for dTMP. This makes the thymidylate synthase pathway, and therefore the metabolism of dUMP, an attractive target for cancer chemotherapy. taylorandfrancis.com
Many anticancer drugs are designed to inhibit thymidylate synthase, thereby blocking the conversion of dUMP to dTMP and leading to "thymineless death" in cancer cells. taylorandfrancis.com The fluoropyrimidine drug 5-fluorouracil (B62378) (5-FU) is a classic example. Once inside the cell, 5-FU is metabolized to fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase. FdUMP forms a stable ternary complex with the enzyme and its folate co-substrate, effectively blocking the active site and halting dTMP production. researchgate.net
Researchers are actively investigating novel analogs of dUMP as potential anticancer agents. The goal is to develop compounds with improved specificity for tumor cells and reduced side effects. These analogs are designed to interact with the active site of thymidylate synthase or other enzymes in the nucleotide synthesis pathway, thereby disrupting DNA replication in cancer cells. wikipedia.orgchemimpex.com
Significance in Antiviral Research
Viruses, particularly DNA viruses, rely on the host cell's machinery for their replication, including the enzymes and substrates involved in nucleotide synthesis. This makes the dUMP metabolic pathway a potential target for antiviral therapies.
Some antiviral drugs are designed to interfere with the nucleotide metabolism of virally infected cells. By targeting enzymes involved in the synthesis of dUMP or its conversion to dTMP, it is possible to inhibit viral DNA replication. This approach is particularly relevant for viruses that encode their own thymidylate synthase or other enzymes involved in nucleotide metabolism. nih.govnih.gov
Research in this area focuses on understanding how different viruses utilize and manipulate the host cell's dUMP pool for their own replication. By elucidating the specific interactions between viral proteins and the host's nucleotide synthesis pathways, scientists can identify new targets for the development of more effective and specific antiviral therapies. nih.gov
Advanced Methodologies for Research on Deoxyuridine Monophosphate
Purification and Characterization of dUMP-Metabolizing Enzymes
The purification of enzymes that metabolize dUMP is a critical first step in their detailed study. longdom.org This process involves separating the target enzyme from a complex mixture of other biomolecules. longdom.orgmtoz-biolabs.com A successful purification strategy often involves multiple steps to achieve a high degree of purity, which is essential for accurate functional and structural analysis. wur.nl
Chromatography is a cornerstone of enzyme purification, separating molecules based on differences in their physical and chemical properties. libretexts.org
Affinity Chromatography: This highly selective technique separates proteins based on specific binding interactions. wikipedia.orgbio-rad.com For dUMP-metabolizing enzymes, a ligand that specifically binds to the enzyme, such as a substrate analog or an inhibitor, is immobilized on a solid support. mtoz-biolabs.comwikipedia.org When a crude protein mixture is passed through the column, only the target enzyme binds to the ligand, while other proteins are washed away. bio-rad.com The purified enzyme is then eluted by changing the buffer conditions to disrupt the binding interaction. wikipedia.org This method can achieve a high degree of purification in a single step. bio-rad.com
Gel Filtration Chromatography: Also known as size-exclusion chromatography, this method separates molecules based on their size. harvard.educreative-enzymes.com The chromatographic column is packed with porous beads. libretexts.orgcreative-enzymes.com Larger molecules that cannot enter the pores pass through the column more quickly, while smaller molecules enter the pores and have a longer path, thus eluting later. libretexts.orgcreative-enzymes.com This technique is useful for separating dUMP-metabolizing enzymes from proteins of different molecular weights and for buffer exchange. harvard.educreative-enzymes.com
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net electrical charge. nih.gov The stationary phase consists of a solid support with charged functional groups. researchgate.net Proteins with an opposite charge bind to the column, while those with the same charge or no charge pass through. nih.gov The bound proteins can then be eluted by increasing the salt concentration or changing the pH of the buffer. researchgate.net IEC is a versatile and widely used method for protein purification due to its high resolving power and capacity. nih.govnih.gov
The following table provides an overview of these chromatographic techniques:
| Chromatographic Technique | Principle of Separation | Application in dUMP-Metabolizing Enzyme Purification |
|---|---|---|
| Affinity Chromatography | Specific binding interaction between the enzyme and an immobilized ligand. wikipedia.orgbio-rad.com | Highly selective purification by exploiting the enzyme's specific affinity for a substrate, cofactor, or inhibitor. mtoz-biolabs.combio-rad.com |
| Gel Filtration Chromatography | Separation based on molecular size and shape. harvard.educreative-enzymes.com | Separating the target enzyme from proteins of significantly different sizes and for buffer exchange. harvard.educreative-enzymes.com |
| Ion-Exchange Chromatography | Separation based on net surface charge. nih.gov | Effective for capturing and concentrating the enzyme from a crude extract or for high-resolution purification. nih.govnih.gov |
Prior to chromatography, initial enrichment of dUMP-metabolizing enzymes can be achieved through precipitation and dialysis.
Precipitation: This technique is often used as an initial purification step to fractionate proteins from a crude extract. mtoz-biolabs.com Ammonium sulfate (B86663) precipitation is a common method where the salt concentration is increased, causing proteins to become less soluble and precipitate out of the solution at different salt concentrations. This allows for a preliminary separation of the target enzyme.
Dialysis: This process is used to separate proteins from small molecules and ions by using a semi-permeable membrane. youtube.com It is particularly useful for removing salts after precipitation or for buffer exchange before a subsequent chromatographic step. libretexts.org
After purification, it is essential to assess the purity and determine the molecular weight of the dUMP-metabolizing enzyme.
Enzyme Purity: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard technique to assess the mass purity of a protein preparation. nih.gov The protein sample is denatured and coated with the negatively charged detergent SDS, and then separated in a gel matrix based on size when an electric field is applied. nih.gov A pure enzyme preparation should ideally show a single band on the gel. scribd.com The intensity of the band can be used to estimate the percentage of the target protein in the sample. nih.gov
Molecular Weight: The molecular weight of the denatured enzyme (subunit molecular weight) can be estimated from its migration distance in SDS-PAGE relative to protein standards of known molecular weight. researchgate.net To determine the native molecular weight of the enzyme, gel filtration chromatography is often employed. researchgate.net By comparing the elution volume of the enzyme to that of standard proteins, the molecular mass of the active, folded enzyme can be calculated. researchgate.net This can also reveal if the enzyme exists as a monomer or forms multimeric complexes. nih.gov
The following table summarizes the methods for determining enzyme purity and molecular weight:
| Parameter | Methodology | Information Obtained |
|---|---|---|
| Enzyme Purity | SDS-PAGE | Assesses the homogeneity of the protein sample based on mass. nih.gov |
| Molecular Weight | SDS-PAGE | Determines the molecular weight of the denatured polypeptide chain. researchgate.net |
| Gel Filtration Chromatography | Determines the molecular weight of the native, folded enzyme and its oligomeric state. researchgate.net |
Spectroscopic Techniques for Analyzing dUMP-Enzyme Interactions
Spectroscopic techniques are powerful tools for investigating the interactions between dUMP and its metabolizing enzymes, providing insights into binding events and associated conformational changes.
Fluorescence spectroscopy is a highly sensitive technique used to study changes in the local environment of fluorescent molecules, or fluorophores. nih.gov Proteins contain intrinsic fluorophores, primarily the amino acid tryptophan, whose fluorescence is sensitive to its surroundings. nih.gov
When dUMP binds to its target enzyme, the local environment around tryptophan residues near the binding site may change, leading to alterations in the fluorescence emission spectrum, such as a shift in the maximum emission wavelength (red-shift or blue-shift) or a change in fluorescence intensity. nih.gov These changes can be monitored to study ligand binding and the resulting conformational changes in the enzyme. nih.govtandfonline.com This technique can be used to determine binding affinities and to probe the dynamics of protein-ligand interactions. youtube.com Single-molecule fluorescence resonance energy transfer (FRET) can even be used to observe the conformational fluctuations of a single enzyme molecule as it interacts with its substrate. nih.gov
Other spectroscopic methods also provide valuable information about dUMP-enzyme interactions.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the vibrations of molecules, which are sensitive to their structure and environment. nih.gov When dUMP binds to an enzyme, changes in the vibrational modes of the protein and the ligand can be detected. nih.govnih.gov This allows for the direct monitoring of the enzymatic reaction by observing the changes in the infrared spectra of the reactants and products. nih.govnih.gov FTIR can also be used to study the secondary structure of the enzyme and how it changes upon ligand binding.
Computational Approaches in dUMP Research
Computational methods have become indispensable for dissecting the complex interactions and reactions involving dUMP at an atomic level. nih.govnih.govacs.org These approaches provide insights that are often inaccessible through experimental techniques alone.
Molecular Docking and Dynamics Simulations of dUMP-Protein Complexes
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of dUMP to proteins, most notably thymidylate synthase (TS). nih.govplos.orgnih.gov Docking predicts the preferred orientation of dUMP within the enzyme's active site, while MD simulations provide a dynamic view of the complex, revealing the stability of interactions and conformational changes over time. nih.govacs.orgnanobioletters.com
The following table summarizes key findings from molecular dynamics simulations of dUMP and F-dUMP with human thymidylate synthase (hThyA).
| Complex | Average RMSD (Å) | Key Observations | Reference |
|---|---|---|---|
| hThyA-dUMP | 1.19 ± 0.06 | Lower average RMSD suggesting a more stable complex compared to the F-dUMP bound form. | acs.org |
| hThyA-F-dUMP | 1.53 ± 0.06 | Higher average RMSD indicating greater flexibility. | acs.org |
| hThyA-dUMP (Binary) | Not specified | Increased overall protein flexibility, especially at the C-terminal end (RMSF of 5.12 ± 1.87 Å). | acs.org |
| hThyA-dUMP-MTX (Ternary) | Not specified | Reduced flexibility of the C-terminal end (RMSF of 1.31 ± 0.37 Å) compared to the binary complex. | acs.org |
Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of dUMP Catalytic Mechanisms
To study the chemical reactions involving dUMP, such as its conversion to deoxythymidine monophosphate (dTMP) by thymidylate synthase, researchers employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. nih.govnih.govacs.orgresearchgate.net This approach treats the reacting atoms (dUMP and key active site residues) with high-level quantum mechanics, while the rest of the protein and solvent are described by more computationally efficient molecular mechanics. researchgate.net
QM/MM studies have been instrumental in elucidating the multi-step catalytic mechanism of thymidylate synthase. nih.gov These studies have characterized the structures of reactants, intermediates, transition states, and products, providing a detailed energy profile of the reaction. nih.gov For example, analysis of the full energy profile has confirmed that the hydride transfer from the cofactor to the dUMP-derived intermediate is the rate-limiting step of the reaction, a finding that aligns with experimental data. nih.govnih.gov Furthermore, these simulations have revealed the concerted but asynchronous nature of the hydride transfer and the cleavage of a bond to a conserved cysteine residue in the active site. nih.govnih.gov The insights gained from QM/MM studies are crucial for a fundamental understanding of enzyme catalysis. nih.govnih.gov
Electrostatic Potential Analysis in Enzyme-dUMP Interactions
Electrostatic interactions are a primary driving force in the binding of dUMP to enzymes and in the catalytic process itself. nih.govnih.govnih.govmit.educornell.edu Computational analysis of the electrostatic potential at the enzyme's active site provides a powerful tool to understand and quantify these interactions. acs.orgnih.govnih.govsoton.ac.uk
Studies have shown that the electrostatic environment of the active site is pre-organized to stabilize the transition state of the reaction more effectively than the surrounding aqueous solution, which is a key component of enzymatic rate enhancement. acs.orgnih.gov For thymidylate synthase, the binding of dUMP versus its fluorinated analog, F-dUMP, is influenced by electrostatic interactions. researchgate.net The more favorable electrostatic interactions of dUMP within the active site contribute to its binding preference in the binary complex. researchgate.net By calculating the electrostatic potential, researchers can identify key residues that contribute to the binding affinity and specificity of dUMP. cornell.edunih.gov This knowledge is invaluable for enzyme engineering and the design of potent inhibitors. nih.govresearchgate.net For instance, understanding the electrostatic contributions of individual amino acids can guide the design of mutant enzymes with altered catalytic functions. nih.gov
Mass Spectrometry-Based Methods for dUMP and Metabolite Quantification in Research Models
Mass spectrometry (MS) has become a cornerstone for the quantitative analysis of dUMP and other related metabolites in various biological samples. organomation.comnih.govchromatographyonline.comyoutube.comnih.gov Its high sensitivity and selectivity allow for the precise measurement of these compounds, even at low concentrations. nih.govchromatographyonline.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose. researchgate.netresearchgate.netuu.nl This method involves separating the metabolites in a sample using liquid chromatography and then detecting and quantifying them based on their mass-to-charge ratio using a mass spectrometer. researchgate.netresearchgate.net To ensure accuracy, stable isotope-labeled internal standards are often employed to correct for variations during sample preparation and analysis. nih.govresearchgate.net
These methods have been successfully applied to quantify dUMP and its precursor, 2'-deoxyuridine (B118206), in plasma and urine. researchgate.netresearchgate.net For example, a validated LC-MS/MS method has been used to measure thymidine (B127349) and 2'-deoxyuridine in plasma and urine to support pharmacodynamic evaluations. researchgate.net The development of such robust analytical methods is critical for studying the effects of drugs that target the dUMP pathway and for understanding the metabolic consequences of genetic alterations. researchgate.net
The following table provides an overview of LC-MS/MS methods for the quantification of dUMP-related nucleosides.
| Analyte | Matrix | Method | Key Features | Reference |
|---|---|---|---|---|
| 2'-deoxyuridine | Plasma | LC-APCI-MS | Utilizes strong anion-exchange solid-phase extraction for sample clean-up; LLOQ of 5 nmol/l. | researchgate.net |
| Thymidine and 2'-deoxyuridine | Plasma and Urine | LC-MS/MS | Samples deproteinized with perchloric acid; uses a Hypercarb column. | researchgate.net |
| 5-hydroxymethyl-2-deoxyuridine (HOMedU) and deoxythymidine (dT) | Oligonucleotides | LC-MS/MS | Highly sensitive method to monitor the enzymatic conversion of dT to HOMedU. | uu.nl |
| Nucleosides and Nucleotides | Biological Samples | LC-MS | Simultaneous analysis using HILIC or RPC coupled with triple-quadrupole mass spectrometry. | nih.gov |
Genetic and Molecular Manipulations in Model Organisms for dUMP Pathway Research
Model organisms, such as yeast (Saccharomyces cerevisiae), are invaluable tools for studying the dUMP pathway through genetic and molecular manipulations. nih.govnih.gov These approaches allow researchers to investigate the function of specific genes and their impact on cellular metabolism.
Investigating Gene Knockouts and Overexpression Affecting dUMP Levels
A common strategy to understand the role of a particular gene in the dUMP pathway is to create a "knockout" mutant, where the gene is rendered non-functional. nih.govmdpi.com By observing the resulting phenotypic changes, such as altered dUMP levels or effects on cell growth, scientists can infer the function of the deleted gene. nih.govnih.gov Conversely, overexpressing a gene can also provide valuable information about its role in the pathway.
For example, studies involving gene knockouts of transcription factors in yeast have shown that the deletion of a single gene can have widespread effects on the expression of many other genes, a phenomenon known as pleiotropy. nih.gov Investigating how these genetic perturbations affect the levels of dUMP and other metabolites can help to build a comprehensive picture of the regulatory networks that control nucleotide metabolism. mdpi.com Such studies are crucial for identifying potential new targets for therapeutic intervention.
Use of Reporter Assays for Pathway Activity Assessment
Reporter assays are a powerful tool for assessing the activity of specific metabolic pathways, including the one involving deoxyuridine monophosphate. In this context, a reporter system can be designed to produce a measurable signal, such as light or color, in response to the activity of thymidylate synthase or other enzymes in the pyrimidine (B1678525) synthesis pathway.
Example of a Reporter Assay Design:
| Component | Description |
| Reporter Gene | A gene encoding a readily detectable protein, such as luciferase or green fluorescent protein (GFP). |
| Promoter | The promoter of a gene that is regulated by the end-product of the dUMP pathway (e.g., dTMP or downstream metabolites). |
| Cell Line | A suitable cell line that is transfected with the reporter construct. |
| Treatment | Cells are treated with deoxyuridine monophosphate disodium (B8443419) or potential inhibitors of the pathway. |
| Readout | The level of reporter protein expression is measured, which corresponds to the activity of the metabolic pathway. |
By using such reporter assays, researchers can high-throughput screen for compounds that modulate the pyrimidine biosynthesis pathway, providing a valuable method for drug discovery and for studying the regulation of this essential metabolic route.
Future Perspectives and Emerging Avenues in Deoxyuridine Monophosphate Research
Discovery of Novel Enzymes or Functions Associated with dUMP Metabolism
The landscape of dUMP metabolism may be broader than currently appreciated. The search for novel enzymes or alternative functions for known enzymes is a key frontier. Modern genomics and bioinformatics are powerful tools in this endeavor. The analysis of bacterial genomes, for instance, has led to the identification of Polysaccharide Utilization Loci (PULs), which contain clusters of genes for carbohydrate-active enzymes, leading to the discovery of entirely new metabolic pathways. nih.gov A similar approach, searching for gene clusters associated with known dUMP metabolic enzymes, could reveal new players in nucleotide synthesis and salvage.
Furthermore, the discovery of new enzymatic activities is not limited to entirely new proteins. Known enzymes may possess uncharacterized secondary functions. Protein engineering and directed evolution are emerging as powerful techniques to enhance or modify the properties of existing enzymes, which could also be used to probe for latent activities related to dUMP. nih.gov Microbial sources are a particularly rich and preferred choice for enzyme discovery due to their vast metabolic diversity and amenability to genetic manipulation. nih.gov The systematic characterization of enzymes from diverse organisms may uncover novel catalytic activities or regulatory roles connected to dUMP.
Elucidation of Regulatory Networks Controlling dUMP Pools and Downstream Processes
The cellular concentration of dUMP is tightly regulated, as imbalances in the deoxyribonucleotide triphosphate (dNTP) pool can lead to genetic instability. taylorandfrancis.com Future research will focus on mapping the complex regulatory networks that maintain this balance. A central player in this network is thymidylate synthase (TS), which not only consumes dUMP but also acts as an RNA-binding protein to repress its own translation, creating a feedback loop. taylorandfrancis.com
A key area of investigation is how cellular signaling pathways impinge upon the enzymes that produce and consume dUMP. The trapping of dUMP analogs like 5-fluorodeoxyuridine monophosphate (FdUMP) by TS is a mechanism of action for some chemotherapies, but also a mechanism of resistance. acs.org Understanding the regulation of the balance between the active form of TS and the FdUMP-trapped enzyme is critical for overcoming drug resistance. acs.org This suggests a dynamic regulatory system that controls not just enzyme levels, but also their activity state in response to both internal and external cues. Future studies will likely employ techniques that can probe these dynamic interactions within the cellular context to unravel the complete network governing dUMP homeostasis.
Development of Advanced Biochemical Tools and Probes Based on dUMP Structures
The development of novel chemical tools derived from the structure of dUMP is a burgeoning field, promising more specific and effective therapeutic agents and research probes. nih.govacs.org A significant strategy involves creating analogs that are active at the monophosphate level but are poor substrates for further phosphorylation, thereby preventing their incorporation into DNA and reducing toxicity. nih.govacs.orgdigitellinc.com
Researchers are synthesizing 5'-substituted analogs of FdUMP with this goal in mind. nih.govacs.org By adding groups like a methyl (CH3) or trifluoromethyl (CF3) group at the 5' carbon, they impose conformational restrictions that hinder the conversion to triphosphates. nih.govacs.org Molecular modeling is used to predict which substitutions will be well-tolerated by the target enzyme, thymidylate synthase, before undertaking complex synthesis. nih.gov Another innovative approach is the development of prodrugs with different lipophilic moieties on the phosphate (B84403) group, designed for targeted delivery to specific tissues, which could limit systemic toxicity. digitellinc.com Furthermore, DNA nano-assemblies and oligonucleotide-based tools, such as the decamer FdU10 composed of ten 5-fluoro-2'-deoxyuridine (B1346552) monophosphate monomers, are being explored as novel delivery systems for dUMP-based therapeutics. taylorandfrancis.com
| Tool/Probe Class | Design Principle | Research Goal |
| 5'-Substituted FdUMP Analogs | Impose conformational restrictions to prevent conversion to triphosphate form. nih.govacs.org | Create potent and selective TS inhibitors with reduced toxicity. digitellinc.com |
| Lipophilic Prodrugs | Attach various lipophilic groups to the phosphoester. digitellinc.com | Achieve targeted delivery to specific tissue types. digitellinc.com |
| Oligonucleotide Assemblies (e.g., FdU10) | Construct nano-assemblies or polymers of FdUMP monomers. taylorandfrancis.com | Enhance delivery and efficacy in preclinical cancer models. taylorandfrancis.com |
Structural and Mechanistic Studies of Less-Characterized dUMP-Interacting Proteins
While thymidylate synthase is the most studied dUMP-interacting protein, a full understanding of dUMP biology requires characterizing all proteins that bind it. Future research will increasingly focus on these less-characterized interactors. Advanced structural biology techniques are crucial for this work. X-ray scattering, for example, is a powerful method for studying the structure and dynamics of proteins in solution, which is particularly valuable for analyzing large conformational changes that can occur upon ligand binding, a feature of many allosteric enzymes. nih.gov
Molecular dynamics (MD) simulations offer another avenue to gain detailed, atomic-level insights into the temporal progression of protein-ligand interactions. nih.gov These simulations can reveal how the binding of a ligand like dUMP can trigger long-range allosteric effects, propagating a signal from the binding site to other parts of the protein. nih.gov Such computational approaches can generate hypotheses about mechanism and function that can then be tested experimentally through techniques like site-directed mutagenesis. nih.gov Applying these integrated structural and computational methods to the dUMP interactome will be essential for mapping out the full functional landscape of this critical nucleotide.
Integration of Omics Data for Systems-Level Understanding of dUMP Pathways
To achieve a holistic view of dUMP's role in the cell, it is essential to integrate data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.gov This multi-omics approach allows researchers to see the flow of information from the genetic blueprint to the ultimate phenotypic output. nih.gov
Several computational methods are being developed to fuse these diverse and complex datasets. biorxiv.org For example, pathway-level integration methods can evaluate pathway enrichments across different omics datasets and combine them into a multi-omics summary. biorxiv.org Gene-level integration, on the other hand, prioritizes key genes or proteins across datasets before identifying enriched pathways. biorxiv.org Such approaches can reveal how changes in gene expression (transcriptomics) are linked to alterations in metabolite levels (metabolomics), providing a more complete picture of pathway dysregulation in disease states like cancer. researchgate.net Applying these systems biology strategies to dUMP pathways will help identify novel biomarkers, uncover new drug targets, and understand the complex interplay between dUMP metabolism and other cellular processes on a global scale. frontiersin.orgresearchgate.net
| Omics Layer | Data Provided | Contribution to dUMP Pathway Analysis |
| Genomics | DNA sequence, mutations, copy number variations (CNV). nih.gov | Identifies genetic predispositions or alterations in dUMP metabolic enzymes. |
| Transcriptomics | mRNA and microRNA expression levels. nih.gov | Reveals changes in the expression of genes involved in dUMP synthesis and regulation. |
| Proteomics | Protein abundance, modifications, and interactions. nih.gov | Quantifies levels of dUMP-interacting proteins and their post-translational modifications. |
| Metabolomics | Quantification of small molecules, including dUMP and related metabolites. researchgate.net | Directly measures the size of the dUMP pool and the flux through related pathways. |
Q & A
Q. What is the metabolic role of dUMP-Na₂ in DNA synthesis, and how can researchers validate its activity in vitro?
dUMP-Na₂ serves as a substrate for thymidylate synthase (TS), which catalyzes its methylation to deoxythymidine monophosphate (dTMP), a critical step in DNA replication. To validate its activity, researchers can:
- Use radiolabeled dUMP-Na₂ (e.g., ³H or ¹⁴C) in enzyme assays to track conversion to dTMP via thin-layer chromatography (TLC) or HPLC .
- Measure TS activity by quantifying the release of dihydrofolate (DHF) using spectrophotometric methods at 340 nm .
- Normalize results using protein quantification techniques (e.g., Lowry assay) to account for enzyme concentration variations .
Q. How should dUMP-Na₂ solutions be prepared and standardized for experimental reproducibility?
- Dissolve dUMP-Na₂ in 5 mM Tris-HCl buffer (pH 7.4) to mimic physiological conditions and prevent hydrolysis .
- Validate purity (>95%) via ion-exchange chromatography or mass spectrometry to exclude contaminants like deoxyuridine triphosphate (dUTP) .
- Store aliquots at -20°C under inert gas (e.g., argon) to avoid oxidation .
Q. What are the optimal methods to detect dUMP-Na₂ in cellular extracts?
- High-performance liquid chromatography (HPLC) with UV detection at 260 nm separates dUMP-Na₂ from other nucleotides (e.g., dTMP, dCMP) .
- Enzymatic coupling assays using TS and methylenetetrahydrofolate (MTHF) can quantify dUMP-Na₂ by monitoring DHF production .
- Mass spectrometry (LC-MS/MS) provides high sensitivity for trace-level detection in complex matrices like tumor tissue lysates .
Advanced Research Questions
Q. How can dUMP-Na₂ be used to design competitive inhibition studies for thymidylate synthase (TS) in cancer research?
- Kinetic assays : Co-incubate TS with dUMP-Na₂ and inhibitors (e.g., 5-fluorodeoxyuridine monophosphate, FdUMP) to calculate inhibition constants (Kᵢ) using Lineweaver-Burk plots .
- Isotope tracing : Use ¹³C-labeled dUMP-Na₂ to track metabolic flux in TS-overexpressing cancer cell lines, comparing dTMP synthesis rates with/without inhibitors .
- Structural studies : Co-crystallize TS with dUMP-Na₂ and FdUMP to resolve binding interactions via X-ray crystallography .
Q. How should researchers address contradictions in TS activity data when using dUMP analogs?
- Control for enzyme isoforms : TS exists as cytoplasmic (TS1) and mitochondrial (TS2) variants with differing substrate affinities. Use isoform-specific antibodies in western blots .
- Verify cofactor availability : Ensure MTHF and vitamin B₁₂ levels are optimized, as deficiencies skew dUMP→dTMP conversion rates .
- Replicate with orthogonal methods : Correlate HPLC-based dTMP quantification with ³H-thymidine incorporation assays in DNA .
Q. What methodologies enable the use of dUMP-Na₂ in isotope-labeling studies of nucleotide metabolism?
- Stable isotope labeling : Incorporate ¹³C/¹⁵N-dUMP-Na₂ into cell cultures to trace nucleotide recycling pathways via LC-MS/MS .
- Pulse-chase experiments : Compare dUMP-Na₂ turnover rates in wild-type vs. TS-knockout models to identify compensatory pathways (e.g., salvage synthesis) .
- Metabolic flux analysis (MFA) : Combine labeled dUMP-Na₂ with genome-scale metabolic models to predict dTMP synthesis bottlenecks in cancer .
Methodological Considerations
- Buffer compatibility : Avoid phosphate buffers with dUMP-Na₂ to prevent sodium phosphate precipitation; use Tris or HEPES instead .
- Enzyme inhibition controls : Include 5-fluorouracil (5-FU) in assays to confirm TS-specific effects .
- Data normalization : Express dUMP-Na₂ metabolic rates relative to housekeeping nucleotides (e.g., ATP) to control for cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
